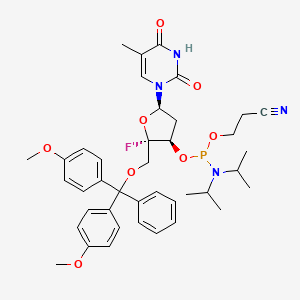
DMTr-4'-F-5-Me-U-CED phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-F-5-Me-U-CED phosphoramidite involves multiple steps, starting from the base nucleosideThe reaction conditions often involve the use of organic solvents such as dichloromethane and acetonitrile, and reagents like diisopropylamine and tetrazole .
Industrial Production Methods
Industrial production of DMTr-4’-F-5-Me-U-CED phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
DMTr-4’-F-5-Me-U-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphotriesters.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of oligonucleotides.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Reduction: Thiol reagents like dithiothreitol (DTT) are used for deprotection.
Substitution: Tetrazole is often used as an activator in substitution reactions.
Major Products Formed
The major products formed from these reactions are modified oligonucleotides, which are used in various research applications .
Wissenschaftliche Forschungsanwendungen
DMTr-4’-F-5-Me-U-CED phosphoramidite is widely used in scientific research, including:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and structures.
Biology: The compound is used in the labeling of oligonucleotides for various biological assays, including fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).
Medicine: Modified oligonucleotides synthesized using this compound are used in the development of therapeutic agents, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: The compound is used in the production of diagnostic kits and research reagents.
Wirkmechanismus
DMTr-4’-F-5-Me-U-CED phosphoramidite exerts its effects by incorporating into oligonucleotides during synthesisThe molecular targets and pathways involved include the interaction with complementary nucleic acid sequences, leading to the formation of stable duplexes or triplexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DMTr-4’-F-U-CED-TBDMS phosphoramidite: Used for RNA structure elucidation.
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: Utilized in RNA therapeutic research.
DMTr-4’-CF3-5-Me-U-CED phosphoramidite: Employed in oligonucleotide labeling for RNA research.
Uniqueness
DMTr-4’-F-5-Me-U-CED phosphoramidite is unique due to its specific modifications, including fluorination and methylation, which provide enhanced stability and binding properties compared to other similar compounds. These modifications make it particularly useful in applications requiring high specificity and stability .
Eigenschaften
Molekularformel |
C40H48FN4O8P |
|---|---|
Molekulargewicht |
762.8 g/mol |
IUPAC-Name |
3-[[(2S,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48FN4O8P/c1-27(2)45(28(3)4)54(51-23-11-22-42)53-35-24-36(44-25-29(5)37(46)43-38(44)47)52-39(35,41)26-50-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,43,46,47)/t35-,36-,39-,54?/m1/s1 |
InChI-Schlüssel |
GBZVFAZSDXDPCT-OLOZLZFKSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


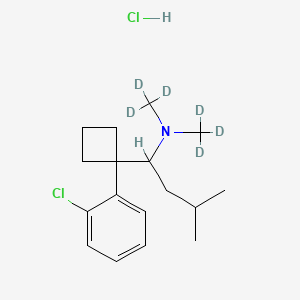
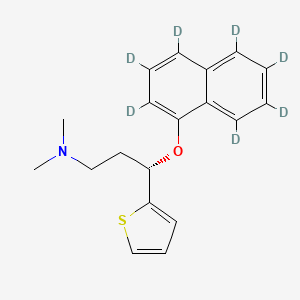

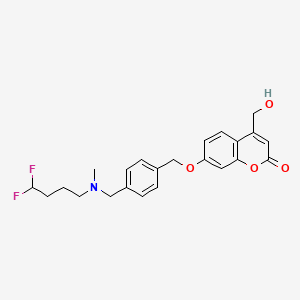
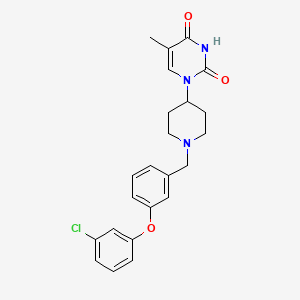
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)



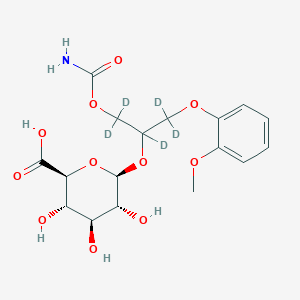
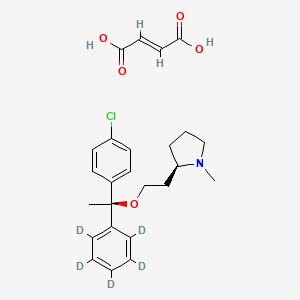


![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
